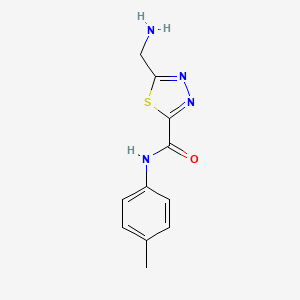

5-(Aminomethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(aminomethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7-2-4-8(5-3-7)13-10(16)11-15-14-9(6-12)17-11/h2-5H,6,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXNKKHBRLUGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by reacting the thiadiazole ring with formaldehyde and an amine source.

Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a nucleophilic substitution reaction involving the carboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

Substitution: Nucleophilic substitution reactions can be employed to replace functional groups on the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Substituted thiadiazoles with different functional groups.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties against various cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the anticancer activity of thiadiazole derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that specific derivatives exhibited IC50 values as low as 4.37 μM against HepG-2 and 8.03 μM against A-549 cells, demonstrating significant cytotoxicity compared to standard treatments like cisplatin .

- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves targeting key kinases involved in tumorigenesis. For instance, the inhibition of carbonic anhydrase and adenosine A3 receptors has been linked to the anticancer activity of thiadiazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring significantly influence their biological activity.

Key Findings in SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity. For example, compounds with nitro or halogen substituents demonstrated better performance against several cancer cell lines compared to their unsubstituted counterparts .

- Binding Interactions : Molecular docking studies have revealed that certain derivatives bind effectively to target proteins such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis and repair pathways .

Other Biological Activities

Beyond anticancer properties, 5-(Aminomethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide has been investigated for additional biological activities.

Potential Applications

- Antimicrobial Activity : Some studies suggest that thiadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that certain modifications can lead to compounds with anti-inflammatory effects, potentially useful in treating conditions like arthritis .

Summary Table of Applications

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole Core

5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a)

- Structure: Features a methylthio (-SMe) group at position 5 instead of aminomethyl.

- Synthesis: Prepared via alkylation of 5-thioxo intermediates with methyl iodide in ethanol, yielding 97% .

N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives (2–12)

- Structure : Incorporates a sulfonamide (-SO₂NH₂) group on the phenyl ring.

- Activity: Demonstrated insecticidal activity against Spodoptera littoralis, with compound 2 achieving 82% yield and notable efficacy . The sulfonamide group may enhance hydrogen bonding with biological targets compared to the 4-methylphenyl group.

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure: Lacks both the aminomethyl and carboxamide groups.

- Activity: Reported insecticidal and fungicidal properties, suggesting the carboxamide and aminomethyl groups in the target compound could refine specificity or potency .

Core Heterocycle Modifications

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

- Structure : Replaces the thiadiazole core with a thiazole ring (one sulfur, one nitrogen).

- Synthesis : Involves coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation .

6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-4H-1,3,4-thiadiazine-2-carboxamides (9a–c)

Biological Activity

5-(Aminomethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide (CAS Number: 1217862-94-6) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄OS |

| CAS Number | 1217862-94-6 |

| Molecular Weight | 252.30 g/mol |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole ring exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial and fungal strains.

Case Study: Antibacterial Activity

In a study investigating the antibacterial efficacy of thiadiazole derivatives, it was found that certain compounds demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| E. coli | 64 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. A study utilized the bovine serum albumin denaturation method to assess the anti-inflammatory potential of similar thiadiazole derivatives.

Findings:

- The compound exhibited a significant reduction in protein denaturation, indicating potential anti-inflammatory activity.

- Compounds with higher lipophilicity showed enhanced efficacy in inhibiting inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines including breast cancer (MCF-7), colon cancer (HT-29), and others.

Table 2: Anticancer Activity

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.47 |

| HT-29 | 2.34 |

These results suggest that the compound may inhibit cancer cell proliferation effectively.

The biological activities of this compound are attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Action : The thiadiazole moiety may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Anti-inflammatory Mechanism : It likely modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through activation of caspases or inhibition of cell cycle progression.

Q & A

Q. What established synthetic routes are available for 5-(Aminomethyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide?

Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization reactions using phosphorus oxychloride (POCl₃) or alkylation steps. For example:

- Cyclization with POCl₃: A mixture of carboxylic acid derivatives (e.g., 4-phenyl butyric acid) and thiosemicarbazides is refluxed with POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) using ammonia to precipitate the product .

- Alkylation Approaches: 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives are synthesized via nucleophilic substitution, where alkyl halides react with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in dimethyl sulfoxide (DMSO)) .

- Schiff Base Formation: Condensation of aldehydes with thiadiazole-amine precursors in ethanol or DMSO yields imine derivatives, purified via recrystallization .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (e.g., in DMSO-d₆) identify substituent patterns, such as aromatic protons (δ 7.2–7.8 ppm) and aminomethyl groups (δ 4.0–4.5 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 305 [M+1]) confirm molecular weight and fragmentation patterns .

- X-ray Crystallography: SHELX software is used to resolve crystal structures. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via full-matrix least-squares methods validate bond lengths and angles .

Q. What preliminary biological activities have been reported for thiadiazole analogs?

Methodological Answer:

- Antimicrobial Screening: Disk diffusion assays against Staphylococcus aureus and Escherichia coli show inhibition zones (10–15 mm) at 100 µg/mL, suggesting moderate activity .

- Enzyme Inhibition: Thiadiazole carboxamides inhibit α-glucosidase (IC₅₀ = 12–45 µM) in spectrophotometric assays using p-nitrophenyl-α-D-glucopyranoside as a substrate .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Phase Annealing: SHELXD (direct methods) and SHELXL (refinement) apply simulated annealing to optimize phase solutions, particularly for high-resolution (<1.2 Å) or twinned crystals. For example, the thiadiazole ring’s planarity and dihedral angles relative to the 4-methylphenyl group are validated using R₁ factors < 0.05 .

- Comparative Analysis: Overlay with structurally similar compounds (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) identifies conserved packing motifs (e.g., π-π stacking between aromatic rings) .

Q. How to address contradictory bioactivity data across studies?

Methodological Answer:

- Variable Analysis: Compare assay conditions (e.g., bacterial strain variability, nutrient media pH) and compound purity (HPLC >95%). For instance, low solubility in aqueous buffers may artificially reduce observed activity .

- Structural Modifications: Test analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to isolate substituent effects. A 2024 study found that 5-(S-benzyl) derivatives showed 2× higher antifungal activity than the parent compound .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., CYP450). For example, the aminomethyl group forms hydrogen bonds with Glu294 in α-glucosidase .

- Quantum Mechanics (QM): DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps, highlighting nucleophilic regions (e.g., sulfur atoms in the thiadiazole ring) .

Q. How to optimize synthetic routes for improved yield and scalability?

Methodological Answer:

- Reagent Screening: Replace POCl₃ with milder cyclizing agents (e.g., polyphosphoric acid) to reduce side reactions. A 2018 study achieved 75% yield using PPA at 110°C .

- Microwave-Assisted Synthesis: Reduce reaction time from 3 hours to 20 minutes while maintaining yields >70% .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance intermediate stability during alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.